[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
Description
[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is a carbamate-protected amine derivative featuring a piperidine core substituted with a 2-amino-acetyl group at the 3-position and a cyclopropyl-carbamic acid tert-butyl ester moiety. This compound is part of a broader class of heterocyclic carbamates, often utilized in medicinal chemistry as intermediates for drug discovery, particularly in the development of protease inhibitors or kinase-targeting molecules due to their ability to modulate steric and electronic properties .
Notably, this compound is listed as discontinued by CymitQuimica, indicating restricted availability for current research .
Properties
IUPAC Name |
tert-butyl N-[[1-(2-aminoacetyl)piperidin-3-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19(13-6-7-13)11-12-5-4-8-18(10-12)14(20)9-17/h12-13H,4-11,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZREHXLHGCUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CCCN(C1)C(=O)CN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401115292 | |
| Record name | Carbamic acid, N-[[1-(2-aminoacetyl)-3-piperidinyl]methyl]-N-cyclopropyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401115292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353953-26-0 | |
| Record name | Carbamic acid, N-[[1-(2-aminoacetyl)-3-piperidinyl]methyl]-N-cyclopropyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353953-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-(2-aminoacetyl)-3-piperidinyl]methyl]-N-cyclopropyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401115292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is a synthetic organic molecule notable for its complex structure, which includes a piperidine ring, an amino-acetyl group, a cyclopropyl moiety, and a tert-butyl ester functional group. This unique combination of functional groups suggests potential interactions with biological targets, making it an area of interest in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C16H29N3O3
- Molecular Weight : 299.43 g/mol
- CAS Number : 1353953-26-0
The structural features of this compound allow for diverse chemical transformations, which can be exploited in synthetic methodologies.
Biological Activity
The biological activity of this compound is primarily assessed through its interaction with various biological systems. Compounds with similar structural features often exhibit significant biological activities, including:
- Antimicrobial properties
- Neuroactive effects
- Enzyme inhibition
The mechanisms by which this compound exerts its biological effects may include:
- Receptor Binding : The compound may interact with specific receptors in the body, influencing signaling pathways.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in various metabolic processes.
- Cellular Uptake : The structural characteristics may facilitate cellular uptake, enhancing its bioactivity.
Case Studies and Research Findings
Recent studies have explored the biological implications of piperidine derivatives, including those structurally related to this compound.
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Piperidine Derivative A | Piperidine ring with alkyl substitution | Antimicrobial |
| Cyclopropane Derivative B | Cyclopropane ring with amine | Neuroactive |
| Carbamate Compound C | Carbamate structure with aromatic rings | Enzyme inhibition |
Synthesis and Optimization
The synthesis of this compound can be achieved through several methods, each requiring careful optimization of reaction conditions to achieve high purity and yield.
Synthesis Methods:
- Direct Esterification : Combining the carboxylic acid and alcohol under acidic conditions.
- Amide Formation : Reacting amines with activated carboxylic acids or their derivatives.
Applications
The potential applications of this compound span multiple fields, including:
- Pharmaceutical Development : As a lead compound for developing new therapeutics targeting various diseases.
- Biochemical Research : As a tool for studying enzyme kinetics and receptor interactions.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential therapeutic effects, particularly in the following areas:
-
Neurological Disorders :
- Research indicates that derivatives of piperidine compounds exhibit neuroprotective properties. The specific structure of this compound may enhance neurotrophic factor signaling, which is crucial for neuronal survival and growth.
-
Antidepressant Activity :
- Studies have suggested that piperidinyl derivatives can influence serotonin and norepinephrine levels in the brain, making them candidates for antidepressant development.
-
Pain Management :
- The compound's ability to modulate pain pathways suggests it could be effective in developing new analgesics, particularly for chronic pain conditions.
Synthesis and Derivatives
The synthesis of [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester typically involves multi-step organic reactions, including:
- Piperidine Ring Formation : Key to its structure, allowing for various substitutions that can enhance biological activity.
- Carbamate Formation : This step is critical as carbamates are known to have diverse biological activities.
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Ring Closure | Piperidine derivatives | Acidic conditions |
| 2 | Carbamate Formation | Isocyanates | Controlled temperature |
| 3 | Purification | Solvent extraction | Filtration |
Case Studies
Several studies have explored the efficacy of this compound and its derivatives:
- Study on Neuroprotection :
- Antidepressant Properties :
- Analgesic Effects :
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, highlighting differences in substituents, stereochemistry, and molecular properties:
*Note: The molecular formula of the target compound is inferred based on structural similarity to analogs.
Key Differences and Implications
Substituent Variations: Amino-Acetyl vs. Amino-Ethyl: The target compound’s 2-amino-acetyl group (CH2CONH2) introduces hydrogen-bonding capacity and polarity compared to the simpler amino-ethyl group (CH2CH2NH2) in the analog from Parchem . This difference may influence receptor binding or solubility.
Stereochemical Considerations: The S-configuration in [(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester () highlights the role of chirality in biological activity, though specific data on enantioselectivity are unavailable .
Piperidine Substitution Position: Substitution at the 2- or 4-position of the piperidine ring (e.g., ’s [1-(2-Amino-acetyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester) alters steric interactions, which could affect target engagement .
Q & A
Q. What are the optimal synthetic routes for producing [1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection of functional groups (e.g., tert-butoxycarbonyl [Boc] groups) and coupling reactions. For example:
- Step 1 : Piperidine ring functionalization via nucleophilic substitution or reductive amination .
- Step 2 : Introduction of the cyclopropyl-carbamic acid group using carbamate-forming reagents like di-tert-butyl dicarbonate (Boc anhydride) under anhydrous conditions .
- Step 3 : Acetylation of the amino group using chloroacetyl chloride in the presence of a base (e.g., triethylamine) .
Critical parameters include temperature control (0–25°C for sensitive steps), solvent polarity (e.g., dichloromethane for Boc protection), and reaction time optimization. Monitor intermediates via TLC or HPLC, and purify using column chromatography .
Q. Which analytical techniques are most effective for verifying the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm piperidine ring conformation, Boc group presence, and cyclopropane geometry .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H]⁺ ion for C₁₈H₃₂N₃O₃: 338.2443) .
- HPLC-PDA : Assess purity (>95%) and detect byproducts .
Q. How can researchers determine the compound’s solubility and stability under experimental conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in solvents (e.g., DMSO, PBS) at 25°C, quantified via UV-Vis spectroscopy .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products using LC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s biological activity?
- Methodological Answer : Discrepancies often arise from incomplete force fields in molecular dynamics (MD) simulations or unaccounted solvent effects. To address:
- Refine MD Parameters : Use quantum mechanics/molecular mechanics (QM/MM) to model cyclopropane ring strain and piperidine flexibility .
- Validate Binding Assays : Compare in silico docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) data to reconcile predicted vs. observed IC₅₀ values .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action against enzymatic targets?
- Methodological Answer :
- Step 1 : Identify plausible targets (e.g., proteases, kinases) via cheminformatics tools (e.g., SwissTargetPrediction) .
- Step 2 : Perform kinetic assays (e.g., fluorogenic substrate hydrolysis for proteases) to determine inhibition mode (competitive/non-competitive) .
- Step 3 : Use X-ray crystallography or cryo-EM to resolve ligand-target complexes and identify critical binding residues .
Q. What experimental approaches are recommended for studying metabolic stability in vitro?
- Methodological Answer :
- Hepatocyte Incubations : Incubate compound (1–10 µM) with primary hepatocytes, quench at intervals (0–120 min), and quantify parent compound via LC-MS/MS .
- CYP450 Inhibition Screening : Use luminescent CYP3A4/2D6 assays to assess isoform-specific interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
